N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrimidoindole core, and a propanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-cyclohexyl-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(21-13-6-2-1-3-7-13)10-11-23-12-20-17-14-8-4-5-9-15(14)22-18(17)19(23)25/h4-5,8-9,12-13,22H,1-3,6-7,10-11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPGIHYKKHEVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexylamine with a suitable pyrimidoindole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby influencing biological processes. For instance, it may activate or inhibit signaling pathways that are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide: shares structural similarities with other pyrimidoindole derivatives.
Indole derivatives: Compounds like indole-3-carbinol and indomethacin have similar core structures but differ in their side chains and functional groups.
Uniqueness
What sets this compound apart is its unique combination of a cyclohexyl group and a propanamide side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-cyclohexyl-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 338.41 g/mol. The compound features a pyrimidoindole core structure that is characteristic of several biologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Condensation Reactions : Combining cyclohexyl amine with appropriate pyrimidine derivatives.
- Acylation : Introducing the propanamide moiety through acylation reactions.
Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 | Induces apoptosis |
| A549 | 8.55 | Inhibits cell cycle progression |
| MCF7 | 14.31 | Modulates signaling pathways |
These findings suggest that the compound may exert its effects through apoptosis induction and modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Table 2: Anti-inflammatory Activity Data
| Assay | Result |
|---|---|
| COX Inhibition | 50% inhibition at 10 µM |
| LOX Inhibition | Significant reduction observed |
The inhibition of these enzymes indicates a potential therapeutic role in managing inflammatory conditions .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell metabolism and inflammation.
- Nucleic Acid Interaction : Potential interaction with DNA/RNA that could affect gene expression and cellular signaling pathways.
Quantitative structure–activity relationship (QSAR) studies are ongoing to further elucidate how structural modifications can enhance biological activity.
Study on Anticancer Effects
A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner across several tested lines including HeLa and A549 cells.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound demonstrated its efficacy in reducing edema in animal models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
